molecular formula C10H6CaF12O6 B3102217 Calcium hexafluoroacetylacetonate dihydrate CAS No. 141572-90-9

Calcium hexafluoroacetylacetonate dihydrate

Cat. No.: B3102217
CAS No.: 141572-90-9
M. Wt: 490.21 g/mol
InChI Key: CSKMJQHMZGBTNJ-LJDKTGGESA-L
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Scientific Research Applications

Calcium hexafluoroacetylacetonate dihydrate has a wide range of scientific research applications :

Mechanism of Action

Calcium plays a vital role in the anatomy, physiology and biochemistry of organisms and of the cell, particularly in signal transduction pathways . It is vital in cell signaling, muscular contractions, bone health, and signalling cascades .

Safety and Hazards

Calcium is produced by the thermal reduction of lime with aluminum in a retort under vacuum at 1,200°C; the vapors of calcium are then collected in a condenser. The metal is unstable in moist air, rapidly forming a hydration coating. It can be stored in dry air at room temperature .

Future Directions

While the specific compound you mentioned is not well-studied, calcium and its compounds have a wide range of applications and continue to be a subject of research. For example, coronary artery calcium scores obtained from CT scans have been shown to be prognostic in assessment of the risk for development of cardiovascular diseases .

Preparation Methods

The preparation of calcium hexafluoroacetylacetonate dihydrate involves the following steps :

    Reaction Raw Materials: Prepare a solution of hexafluoroethanone and calcium hydroxide.

    Mixing Reaction Solution: Mix the hexafluoroethanone and calcium hydroxide solution and stir well.

    Crystallization Process: Heat the reaction solution and then cool it to room temperature to induce crystallization.

    Filtration and Drying: Filter the crystals through filter paper and dry them with a desiccant to obtain this compound.

Chemical Reactions Analysis

Calcium hexafluoroacetylacetonate dihydrate undergoes various chemical reactions, including:

Common reagents used in these reactions include organic solvents like ethanol and dimethylformamide, and the major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Properties

IUPAC Name

calcium;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H2F6O2.Ca.2H2O/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;;/h2*1,12H;;2*1H2/q;;+2;;/p-2/b2*2-1-;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKMJQHMZGBTNJ-LJDKTGGESA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.O.O.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.O.O.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6CaF12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Calcium hexafluoroacetylacetonate dihydrate

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